
Pam3-cys-ser-ser-asn-ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pam3-cys-ser-ser-asn-ala-OH, also known as tripalmitoyl pentapeptide, is a synthetic bacterial lipopeptide. It is composed of a sequence of amino acids: cysteine, serine, serine, asparagine, and alanine, with three palmitoyl groups attached to the cysteine residue. This compound is known for its ability to mimic bacterial lipoproteins and activate the immune system through Toll-like receptor 2 (TLR2).
Preparation Methods
Synthetic Routes and Reaction Conditions
Pam3-cys-ser-ser-asn-ala-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The palmitoyl groups are introduced through acylation reactions with palmitic acid. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions
Pam3-cys-ser-ser-asn-ala-OH undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fatty acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with different fatty acid chains.
Scientific Research Applications
Pam3-cys-ser-ser-asn-ala-OH has a wide range of applications in scientific research:
Immunology: It is used as an adjuvant to enhance immune responses in vaccine formulations.
Cell Biology: It is employed to study TLR2 signaling pathways and their role in immune responses.
Infectious Diseases: It is used to investigate the modulation of viral infections, such as respiratory syncytial virus (RSV) and HIV.
Cancer Research: It is explored as an adjuvant in peptide-based cancer vaccines to induce strong CD8+ T cell responses.
Mechanism of Action
Pam3-cys-ser-ser-asn-ala-OH exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-12 (IL-12), and interleukin-10 (IL-10) . The activation of these pathways enhances the immune response against pathogens and can modulate the immunogenicity of vaccines.
Comparison with Similar Compounds
Similar Compounds
Pam3-cys-ser-lys4 (Pam3CSK4): Another synthetic bacterial lipopeptide that activates TLR2 and enhances immune responses.
Pam2-cys-ser-ser-asn-ala-OH: A similar compound with two palmitoyl groups instead of three, which also activates TLR2 but with different potency and efficacy.
Uniqueness
Pam3-cys-ser-ser-asn-ala-OH is unique due to its three palmitoyl groups, which provide a stronger and more sustained activation of TLR2 compared to similar compounds. This makes it particularly effective as an adjuvant in vaccine formulations and in studies of TLR2-mediated immune responses.
Properties
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPAYSRLFXJBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H124N6O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
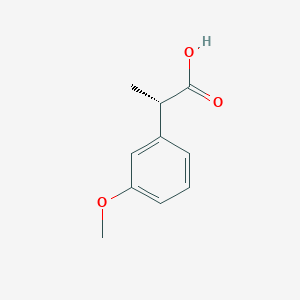
![2-((1S,2S)-2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl)-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B12304980.png)
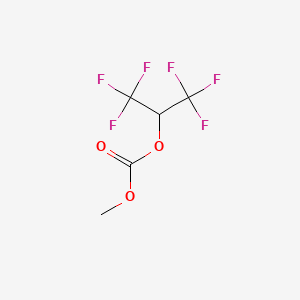
![2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12305000.png)
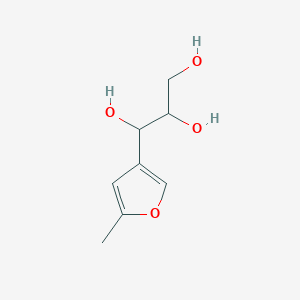
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
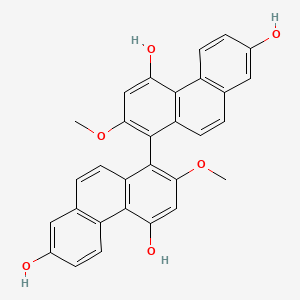
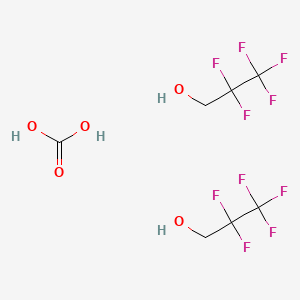


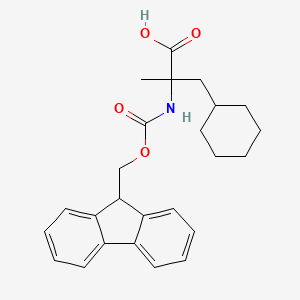
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)

